1,2-Dibromo-2,3-dimethylbutane
Description
1,2-Dibromo-3,3-dimethylbutane (CAS: 640-21-1) is a brominated alkane with the molecular formula C₆H₁₂Br₂ and a molecular weight of 243.97 g/mol . Its structure features bromine atoms at positions 1 and 2 of the butane chain, along with two methyl groups branching from carbon 3. This compound is primarily utilized in synthetic organic chemistry as an alkylating agent or intermediate in the preparation of more complex molecules.
Properties
CAS No. |
29916-45-8 |
|---|---|
Molecular Formula |
C6H12Br2 |
Molecular Weight |
243.97 g/mol |
IUPAC Name |
1,2-dibromo-2,3-dimethylbutane |
InChI |
InChI=1S/C6H12Br2/c1-5(2)6(3,8)4-7/h5H,4H2,1-3H3 |
InChI Key |
ZUUWMYZAMGXEKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C)(CBr)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Dibromo-2,3-dimethylbutane can be synthesized through the bromination of 2,3-dimethylbutane. The reaction typically involves the addition of bromine (Br2) to 2,3-dimethylbutane in the presence of a solvent such as dichloromethane. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms to the desired positions on the butane molecule .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Dibromo-2,3-dimethylbutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in solvents like ethanol or methanol.
Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Major Products Formed
Substitution: Products include alcohols or ethers, depending on the nucleophile used.
Elimination: Alkenes such as 2,3-dimethyl-1-butene or 2,3-dimethyl-2-butene are formed.
Oxidation: Products include carboxylic acids or ketones.
Scientific Research Applications
1,2-Dibromo-2,3-dimethylbutane is used in various scientific research applications, including:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of new materials with specific properties.
Pharmaceutical Research: It is studied for its potential use in drug development and as a building block for active pharmaceutical ingredients.
Industrial Chemistry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1,2-dibromo-2,3-dimethylbutane involves its reactivity with nucleophiles and bases. The bromine atoms in the compound are highly reactive and can be easily substituted or eliminated under appropriate conditions. The molecular targets include carbon atoms adjacent to the bromine atoms, leading to the formation of new bonds or the creation of double bonds through elimination reactions .
Comparison with Similar Compounds
Comparison with Similar Brominated Alkanes
Structural and Molecular Comparisons
Below is a comparative analysis of 1,2-dibromo-3,3-dimethylbutane and structurally related brominated compounds:
Key Research Findings
Branching Effects: The branched structure of 1,2-dibromo-3,3-dimethylbutane reduces its reactivity in SN2 reactions compared to linear analogs like 1,2-dibromobutane, where steric hindrance is minimal . The additional methyl group in 1,2-dibromo-3-methylbutane (vs.
Halogen Substitution :
- 1,2,4-Tribromo-2,3-dimethylbutane (C₆H₁₁Br₃) exhibits a higher molecular weight (322.87 g/mol) due to three bromine atoms, making it denser and less volatile than dibromo analogs .
- The presence of chlorine in 1,2-dibromo-3-chloropropane introduces polarizability, altering its solubility in polar solvents compared to purely brominated compounds .
Physical Property Trends
- Molecular Weight and Volatility : Linear dibromoalkanes (e.g., 1,2-dibromobutane) have lower molecular weights and higher volatility than branched derivatives.
- Density : Tribrominated compounds (e.g., 1,2,4-tribromo-2,3-dimethylbutane) are denser due to increased halogen content .
Q & A
Basic: What are the recommended spectroscopic methods for structural elucidation of 1,2-dibromo-2,3-dimethylbutane?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS):
- Infrared (IR) Spectroscopy:
- C-Br stretches appear at 500–600 cm⁻¹; absence of C=C or C=O confirms saturated structure.
Basic: How can the purity of this compound be assessed experimentally?
Answer:
- Gas Chromatography (GC):
- High-Performance Liquid Chromatography (HPLC):
- Reverse-phase C18 column with UV detection at 210 nm (Br absorption).
- Elemental Analysis:
- Verify %C, %H, %Br against theoretical values (C6H12Br2: C 27.89%, H 4.68%, Br 61.87%).
Advanced: How do steric effects influence the bromination mechanism of 2,3-dimethylbutane to form this compound?
Answer:
- Mechanistic Pathways:
- Radical Bromination: Tertiary C-H bonds (at C2 and C3) are more reactive due to hyperconjugation. Steric hindrance from adjacent methyl groups may reduce regioselectivity .
- Ionic Bromination (e.g., HBr/ROOR): Follows anti-Markovnikov addition. Steric bulk directs bromine to less hindered positions, favoring 1,2-addition over 2,3 .
- Computational Validation:
Advanced: How can contradictions in reported physical properties (e.g., boiling point) be resolved?
Answer:
- Differential Scanning Calorimetry (DSC): Measure melting/boiling points under controlled conditions. Compare with literature data for similar bromoalkanes (e.g., 1,2-dibromo-2-methylpropane: b.p. ~110°C at 0.066 kPa ).
- Cross-Validation:
- Use multiple techniques (e.g., GC retention indices, refractive index) to corroborate results.
- Reference standardized testing protocols from environmental catalogs (e.g., EPA methods for halogenated hydrocarbons ).
Advanced: What computational tools predict the environmental persistence of this compound?
Answer:
- Quantitative Structure-Property Relationship (QSPR):
- Molecular Dynamics (MD) Simulations:
Advanced: How does stereoisomerism affect reactivity in derivatives of this compound?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
